1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-METHYLPIPERIDINE
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Overview
Description
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, and a piperidine ring attached to the carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine typically involves multiple steps:
Synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 3-chloro-4-fluoro-1-benzothiophene with thionyl chloride under reflux conditions.
Formation of the final compound: The intermediate 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is then reacted with 4-methylpiperidine in the presence of a base such as triethylamine to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the benzothiophene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or alcohols.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine can be compared with other benzothiophene derivatives, such as:
3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid: This compound has similar structural features but differs in the functional groups attached to the benzothiophene ring.
3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: This intermediate is used in the synthesis of the final compound and has different reactivity due to the presence of the carbonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNOS/c1-9-5-7-18(8-6-9)15(19)14-13(16)12-10(17)3-2-4-11(12)20-14/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQYOACLMDWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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